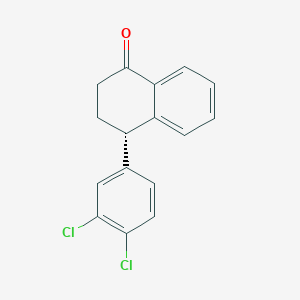

Sertraline ketone

Description

Properties

IUPAC Name |

(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMBHJNMQVKDMW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924791 | |

| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124379-29-9 | |

| Record name | (S)-4-(3,4-Dichlorophenyl)-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124379-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertraline ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124379299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, (4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERTRALINE KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3383LZ11NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemoenzymatic Synthesis of Sertraline Ketone Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical execution of chemoenzymatic methods for the synthesis of the chiral ketone precursor of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). By leveraging the high selectivity of enzymes, these innovative routes offer significant advantages over traditional chemical syntheses, including improved stereochemical control, milder reaction conditions, and greener processes. This document provides a comprehensive overview of the key enzymatic strategies, detailed experimental protocols, and comparative data to assist researchers in the development and optimization of efficient and sustainable manufacturing processes for this critical pharmaceutical intermediate.

Introduction to Sertraline and the Significance of its Chiral Ketone Precursor

Sertraline, marketed under various trade names, possesses two stereocenters, with the (1S,4S)-isomer being the pharmacologically active enantiomer. The synthesis of enantiomerically pure sertraline is therefore of paramount importance. A key strategic intermediate in many synthetic routes is the (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. The stereocenter in this ketone precursor dictates the final stereochemistry of the active pharmaceutical ingredient (API). Consequently, the development of efficient and highly stereoselective methods for its synthesis is a critical focus in pharmaceutical process chemistry. Chemoenzymatic approaches, which combine the precision of biocatalysis with the versatility of organic chemistry, have emerged as powerful tools to achieve this goal.

Key Chemoenzymatic Strategies

Several enzymatic strategies have been successfully employed or explored for the synthesis of the sertraline ketone precursor. These primarily include:

-

Ketoreductase (KRED)-Mediated Kinetic Resolution: This is a well-established and highly effective method. A racemic mixture of the tetralone precursor is subjected to an enantioselective reduction by a ketoreductase. One enantiomer is preferentially reduced to the corresponding chiral alcohol, leaving the desired enantiomer of the ketone unreacted. However, the maximum theoretical yield for the desired ketone in a classical kinetic resolution is 50%.

-

Ketoreductase (KRED)-Mediated Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, DKR combines the enzymatic reduction with in-situ racemization of the ketone substrate. This allows for the theoretical conversion of 100% of the racemic starting material into a single desired diastereomer of the alcohol product, which can then be oxidized to the enantiopure ketone.

-

Oxidation of a Chiral Diol Precursor: In a variation of the KRED approach, the enzyme is used to produce a specific diastereomer of a diol, which is then selectively oxidized to the target chiral ketone.

-

Alternative Enzymatic Routes: While less commonly reported for this specific target, the use of other enzyme classes such as transaminases and imine reductases (IREDs) for the asymmetric synthesis of related aminotetralin structures is an active area of research and holds promise for future, more direct routes to sertraline.[1][2]

This guide will focus on the most prominently documented and successful of these strategies: the KRED-mediated kinetic resolution followed by chemical oxidation.

Experimental Protocols

Ketoreductase-Mediated Kinetic Resolution of (±)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

This protocol describes the enantioselective reduction of the racemic tetralone to yield (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol and unreacted (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one.

Materials:

-

(±)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

-

Ketoreductase (KRED) enzyme preparation (e.g., commercially available KRED screening kits)

-

Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or nicotinamide adenine dinucleotide, reduced form (NADH), depending on the cofactor preference of the KRED

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

2-Propanol (as a co-substrate for some KREDs)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

-

Cofactor and Regeneration System: Add D-glucose and the cofactor (NADPH or NADH) to the buffer and stir until dissolved. Add the glucose dehydrogenase enzyme.

-

Enzyme Addition: Add the selected ketoreductase to the reaction mixture.

-

Substrate Addition: Dissolve the racemic tetralone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or 2-propanol) and add it to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (typically 25-37 °C) for a specified time (e.g., 7-24 hours).[1] Monitor the progress of the reaction by TLC or HPLC.

-

Work-up: Upon completion (typically around 50% conversion for kinetic resolution), quench the reaction by adding an equal volume of ethyl acetate.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to separate the unreacted (S)-ketone from the (S,S)-alcohol product.

AZADO-Catalyzed Oxidation of (1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol

This protocol describes the oxidation of the chiral alcohol obtained from the KRED-resolution to the desired enantiopure (S)-ketone precursor.

Materials:

-

(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol

-

2-Azaadamantane N-oxyl (AZADO)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the chiral alcohol in dichloromethane in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Reagents: Add an aqueous solution of sodium bicarbonate, followed by a catalytic amount of AZADO.

-

Oxidation: Add the sodium hypochlorite solution dropwise to the vigorously stirred biphasic mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Monitor the reaction by TLC until complete consumption of the starting alcohol.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the enantiopure (S)-ketone. A high yield of 95% can be expected for this step.[1]

Data Presentation

The following tables summarize the quantitative data for the chemoenzymatic synthesis of the this compound precursor.

Table 1: Performance of Ketoreductase-Mediated Kinetic Resolution

| Parameter | Value | Reference |

| Substrate | (±)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | [1] |

| Enzyme | Ketoreductase (KRED) | [1] |

| Conversion | 29% (after 7 hours) | [1] |

| Diastereomeric Ratio (cis:trans) of Alcohol | 99:1 | [1] |

| Enantiomeric Excess (ee) of Alcohol | >99% | [1] |

| Enantiomeric Excess (ee) of Ketone | >99% | [1] |

Table 2: Chemical Oxidation of Chiral Alcohol

| Parameter | Value | Reference |

| Substrate | (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | [1] |

| Catalyst | AZADO | [1] |

| Oxidant | Sodium Hypochlorite (NaOCl) | [1] |

| Yield of (S)-Ketone | 95% | [1] |

| Enantiomeric Excess (ee) of (S)-Ketone | >99% | [1] |

Mandatory Visualizations

Caption: Overall workflow of the KRED-based chemoenzymatic synthesis.

Caption: Experimental workflow for the KRED-mediated kinetic resolution.

Conclusion

The chemoenzymatic synthesis of the this compound precursor represents a significant advancement in sustainable pharmaceutical manufacturing. The use of ketoreductases in a kinetic resolution process provides a highly efficient method for establishing the critical stereochemistry of the molecule with excellent enantiomeric and diastereomeric control. The subsequent chemical oxidation of the resulting chiral alcohol is a high-yielding and robust transformation. This technical guide provides the foundational knowledge and detailed protocols to enable researchers to implement and further innovate upon these powerful synthetic strategies. Future research may focus on the development of efficient dynamic kinetic resolution processes to overcome the inherent yield limitations of kinetic resolution and the exploration of novel enzymatic routes, such as those employing transaminases or imine reductases, for a more streamlined synthesis.

References

The Role of Sertraline Ketone in the Metabolic Pathway of Sertraline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a selective serotonin reuptake inhibitor (SSRI), undergoes extensive hepatic metabolism, primarily through N-demethylation to its only active metabolite, desmethylsertraline. A secondary, though important, metabolic route involves oxidative deamination, leading to the formation of a key intermediate, α-hydroxy sertraline ketone. This technical guide provides an in-depth exploration of the role of this compound in the overall metabolic disposition of sertraline. It details the enzymatic pathways responsible for its formation and subsequent elimination, presents available quantitative data, and outlines relevant experimental methodologies. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction

Sertraline is a widely prescribed antidepressant for a range of psychiatric disorders.[1] Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, which are largely dictated by its metabolic fate. The primary metabolic pathway is the N-demethylation of sertraline to desmethylsertraline, a process mediated by multiple cytochrome P450 (CYP) enzymes.[2][3] Desmethylsertraline is pharmacologically active but is substantially weaker than the parent compound.[2]

A crucial alternative pathway in sertraline's biotransformation is the formation of α-hydroxy this compound. This pathway, while less prominent than N-demethylation, is significant for the complete clearance of the drug.[4][5] This guide focuses on the enzymatic reactions leading to the formation of this ketone metabolite, its subsequent metabolic transformations, and its overall contribution to the pharmacokinetics of sertraline.

The Sertraline Metabolism Pathway

The metabolic journey of sertraline is complex, involving several enzymatic systems. The two main pathways are N-demethylation and deamination.

N-Demethylation Pathway

The major metabolic route for sertraline is its conversion to desmethylsertraline.[6][7] This reaction is catalyzed by a consortium of CYP enzymes, with CYP2B6 playing a significant role.[5][8] Other contributing enzymes include CYP2C19, CYP2C9, CYP3A4, and CYP2D6.[5][6] The relative contribution of these enzymes can vary depending on the concentration of sertraline.[3][6]

Deamination Pathway and the Formation of this compound

Sertraline and its primary metabolite, desmethylsertraline, can undergo oxidative deamination to form α-hydroxy this compound.[1][6][7] This metabolic step is catalyzed by both cytochrome P450 enzymes and monoamine oxidases (MAO).[6][7]

The key enzymes involved in the deamination of sertraline and desmethylsertraline are:

-

Cytochrome P450 Isoforms: CYP3A4 and CYP2C19 have been identified as catalysts for the deamination of both sertraline and desmethylsertraline.[6][7]

-

Monoamine Oxidases: Both MAO-A and MAO-B are capable of catalyzing the deamination of sertraline.[5][6]

-

CYP2E1: This isoform has been shown to be involved in the deamination of desmethylsertraline.[6][7]

The intrinsic clearance for the N-demethylation of sertraline is approximately 20-fold greater than for its deamination, highlighting that the formation of this compound is a less dominant pathway.[5]

Subsequent Metabolism of this compound

Following its formation, α-hydroxy this compound is further metabolized through conjugation. It undergoes glucuronidation to form a more water-soluble conjugate.[6][7] This glucuronidated metabolite, along with other alcohol metabolites, is then primarily excreted via the kidneys.[4][9]

The overall metabolic pathway is depicted in the following diagram:

Quantitative Data on Sertraline Metabolism

The following table summarizes the available kinetic data for the key metabolic pathways of sertraline, based on in vitro studies using human liver microsomes.

| Metabolic Reaction | Enzyme(s) | Michaelis-Menten Constant (Km) | Reference |

| Sertraline N-demethylation | Multiple CYPs | 98 µM | [5] |

| Sertraline Deamination | CYPs and MAOs | 114 µM | [5] |

| Desmethylsertraline Deamination | CYPs and MAOs | Not explicitly stated |

Note: The intrinsic clearance for N-demethylation is reported to be approximately 20-fold greater than for deamination.[5]

Experimental Protocols

The characterization of the sertraline metabolism pathway, including the role of this compound, has been elucidated through various in vitro and analytical methodologies.

In Vitro Metabolism Studies

A common experimental approach to identify the enzymes responsible for sertraline metabolism involves the use of human liver microsomes and recombinant human CYP enzymes.

Objective: To determine the specific CYP isoforms involved in sertraline N-demethylation and deamination.

Methodology:

-

Incubation: Sertraline is incubated with human liver microsomes or specific cDNA-expressed human CYP isoforms (e.g., CYP2B6, CYP2C19, CYP3A4).

-

Cofactors: The incubation mixture is fortified with an NADPH-generating system to support CYP-mediated metabolism.

-

Inhibitors: To further pinpoint the contribution of specific CYPs, isoform-selective chemical inhibitors are included in separate incubations.

-

Time and Concentration: The reactions are carried out over a specific time course and at various substrate concentrations to allow for kinetic analysis.

-

Analysis: Following incubation, the reaction is quenched, and the mixture is analyzed for the presence of sertraline and its metabolites.

The workflow for a typical in vitro metabolism experiment is illustrated below:

Analytical Methods for Metabolite Quantification

Accurate quantification of sertraline and its metabolites, including this compound, in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or other detectors is the most common analytical technique.

Objective: To quantify the concentrations of sertraline and its metabolites in biological samples (e.g., plasma, urine, microsomal incubates).

Methodology:

-

Sample Preparation: Biological samples are typically subjected to a sample clean-up procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances.[10]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate sertraline from its metabolites based on their physicochemical properties.[11][12]

-

Detection and Quantification: The separated compounds are detected and quantified using a sensitive detector. Mass spectrometry is highly specific and sensitive for this purpose.[13] UV detection is also utilized.[10]

-

Data Analysis: The concentration of each analyte is determined by comparing its response to that of a standard curve prepared with known concentrations of the compounds.

Pharmacological Activity of this compound

The available literature focuses on desmethylsertraline as the only pharmacologically active metabolite of sertraline.[6][7] Although desmethylsertraline is a much weaker serotonin reuptake inhibitor than sertraline, it is present in the body at significant concentrations.[2] There is currently no evidence to suggest that α-hydroxy this compound possesses any significant pharmacological activity. Its formation and subsequent glucuronidation and excretion are considered detoxification and clearance pathways.

Conclusion

The formation of α-hydroxy this compound via oxidative deamination represents a secondary but integral pathway in the overall metabolism of sertraline. This pathway, mediated by both CYP enzymes and monoamine oxidases, contributes to the clearance of both the parent drug and its active metabolite, desmethylsertraline. While not as prominent as the N-demethylation pathway, understanding the deamination route is crucial for a complete picture of sertraline's disposition and for predicting potential drug-drug interactions. The ketone metabolite itself appears to be pharmacologically inactive and is efficiently eliminated from the body following glucuronidation. Future research could further quantify the in vivo contribution of this pathway to sertraline clearance in different patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Sertraline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sertraline N-demethylation is catalyzed by multiple isoforms of human cytochrome P-450 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. psychiatriapolska.pl [psychiatriapolska.pl]

- 11. A UHPLC METHOD FOR SERTRALINE DETERMINATION [journal-imab-bg.org]

- 12. journal-imab-bg.org [journal-imab-bg.org]

- 13. Analysis of sertraline (Zoloft) and its major metabolite in postmortem specimens by gas and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Sertraline Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertraline ketone, systematically named (4S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, is a pivotal molecule in the study of the antidepressant sertraline. It serves as a key intermediate in the chemical synthesis of sertraline and is also a significant metabolite formed during its biotransformation in the body.[1][2][3][4][5] Understanding the chemical and physical properties of this compound is crucial for optimizing synthetic routes, developing analytical methods for therapeutic drug monitoring, and elucidating the complete pharmacological and toxicological profile of sertraline and its metabolites. This guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols, and insights into its metabolic context.

Chemical and Physical Properties

This compound is a tetralone derivative characterized by a dichlorophenyl group at the 4-position. Its chemical structure and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | [1] |

| Synonyms | This compound, (S)-4-(3,4-Dichlorophenyl)-1-tetralone | [1] |

| CAS Number | 124379-29-9 | [1] |

| Molecular Formula | C₁₆H₁₂Cl₂O | [4] |

| Molecular Weight | 291.17 g/mol | [4][6] |

| Melting Point | 104-108 °C | |

| Solubility | Soluble in acetone, chloroform, and methanol. | |

| Appearance | White to almost white powder or crystalline solid. |

Stereoisomers: Sertraline has two chiral centers, leading to four possible stereoisomers. This compound has one chiral center at the C4 position, and thus exists as two enantiomers: (S)-sertraline ketone and (R)-sertraline ketone. The (S)-enantiomer is the precursor to the pharmacologically active (1S,4S)-sertraline.

Crystal Structure: The crystal structure of the racemic 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one has been determined by X-ray crystallography. The molecule crystallizes in the monoclinic space group P2/n. The two ring systems are nearly perpendicular to each other, with a dihedral angle of 82.06 (4)°.[7]

Experimental Protocols

Synthesis of this compound

This compound is a key intermediate in the synthesis of sertraline. A common synthetic route involves the Friedel-Crafts reaction of a suitable naphthalene derivative with a dichlorophenyl-containing reactant. The following is a generalized protocol based on literature procedures.

Reaction Scheme:

References

- 1. This compound, (R)- | C16H12Cl2O | CID 1474500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H12Cl2O | CID 1474501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sertraline, ketone [webbook.nist.gov]

- 5. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Sertraline Tetralone Derivative) [lgcstandards.com]

- 6. GSRS [precision.fda.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Significance of Alpha-Hydroxy Sertraline Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-hydroxy sertraline ketone, a metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), sertraline. The document covers its discovery, metabolic pathways, potential significance, and the methodologies for its study.

Introduction

Sertraline, the active ingredient in Zoloft®, is a potent antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain.[1][2] Its metabolism is extensive, primarily occurring in the liver, leading to the formation of various metabolites.[1][3][4] The main metabolic route is N-demethylation to form desmethylsertraline, which is significantly less active than the parent compound.[1][3][4] However, other metabolic pathways, including oxidative deamination, lead to the formation of a ketone metabolite.[3][4] One such metabolite is alpha-hydroxy this compound.[5][6][7][8][9] This guide will delve into the available scientific knowledge regarding this specific metabolite.

Discovery and Metabolic Pathway

Alpha-hydroxy this compound is formed through the oxidative deamination of both sertraline and its primary metabolite, desmethylsertraline.[5][6][7] This metabolic process is catalyzed by several enzymes, including cytochrome P450 isoforms CYP3A4 and CYP2C19, as well as monoamine oxidases A and B (MAO-A and MAO-B).[5][6][7] Following its formation, alpha-hydroxy this compound undergoes further metabolism, primarily through glucuronidation, to facilitate its excretion from the body.[5][6][10]

The metabolic pathway leading to the formation of alpha-hydroxy this compound is illustrated in the diagram below.

Significance

The pharmacological activity and clinical significance of alpha-hydroxy this compound have not been extensively studied. Generally, metabolites of drugs can have their own pharmacological effects, which may contribute to the overall therapeutic profile or side effects of the parent drug. Given that it is a downstream metabolite that is further conjugated for excretion, its direct pharmacological impact is presumed to be minimal. However, without specific studies on its binding affinity to various receptors and transporters, its precise role remains to be fully elucidated.

Quantitative Data

| Parameter | Sertraline | Desmethylsertraline |

| Half-life (t½) | 22-36 hours[3] | 62-104 hours[4] |

| Time to Peak Plasma Concentration (Tmax) | 4.5-8.4 hours[4] | 8-10 hours[6] |

| Protein Binding | ~98%[4] | Not specified |

| Metabolism | N-demethylation, oxidative deamination, hydroxylation, glucuronidation[1][4] | Oxidative deamination, reduction, hydroxylation, glucuronidation[4] |

| Primary Excretion | Urine and feces (as metabolites)[1] | Not specified |

Experimental Protocols

This protocol describes a general method for the extraction and analysis of sertraline and its metabolites from plasma or serum using liquid-liquid extraction (LLE) followed by analysis with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

1. Sample Preparation:

- To 1 mL of plasma or serum, add an internal standard.

- Alkalinize the sample by adding 100 µL of 1M sodium hydroxide.

2. Liquid-Liquid Extraction:

- Add 5 mL of an organic solvent (e.g., n-butyl chloride or a mixture of heptane and isoamyl alcohol).[11]

- Vortex the mixture for 10 minutes.

- Centrifuge at 4000 rpm for 10 minutes to separate the layers.

- Transfer the organic layer to a clean tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Reconstitution and Analysis:

- Reconstitute the dried extract in 100 µL of the mobile phase.

- Inject an aliquot into the HPLC-MS system.

4. HPLC-MS Conditions (Representative):

- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[12][13]

- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

- Flow Rate: 0.5 mL/min.

- Detection: Mass spectrometer in positive ion mode with selected ion monitoring (SIM) for the parent drug and its metabolites.

The synthesis of alpha-hydroxy this compound is not widely reported. However, a general synthetic strategy for a similar hydroxylated tetralone can be proposed based on established organic chemistry reactions.

1. Starting Material: 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (this compound precursor).

2. Alpha-Bromination:

- The tetralone is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or an acid catalyst to introduce a bromine atom at the alpha position to the ketone.

3. Nucleophilic Substitution:

- The resulting alpha-bromo ketone is then subjected to nucleophilic substitution with a hydroxide source (e.g., sodium hydroxide in a suitable solvent) to replace the bromine with a hydroxyl group.

4. Purification:

- The final product is purified using column chromatography to yield the alpha-hydroxy tetralone.

Visualizations

The following diagram illustrates a typical workflow for the identification and characterization of drug metabolites in a research and development setting.

Conclusion

Alpha-hydroxy this compound is a recognized metabolite of sertraline, formed through oxidative deamination. While its metabolic pathway has been delineated, there is a notable lack of specific data regarding its pharmacological activity and potential clinical significance. The experimental protocols and workflows presented in this guide offer a framework for the further investigation of this and other drug metabolites. Future research should focus on the synthesis of an analytical standard of alpha-hydroxy this compound to enable quantitative analysis in biological matrices and to perform in-depth pharmacological characterization. Such studies will be crucial in fully understanding the complete metabolic and pharmacological profile of sertraline.

References

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ClinPGx [clinpgx.org]

- 6. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sertraline (PIM 177) [inchem.org]

- 9. ClinPGx [clinpgx.org]

- 10. alpha-Hydroxythis compound-glucuronide | C23H23ClO8 | CID 169501902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. psychiatriapolska.pl [psychiatriapolska.pl]

- 12. A UHPLC METHOD FOR SERTRALINE DETERMINATION [journal-imab-bg.org]

- 13. journal-imab-bg.org [journal-imab-bg.org]

Sertraline Ketone: An In-depth Technical Guide to its Role as a Biomarker for Sertraline Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its metabolism is complex, involving multiple enzymatic pathways. While N-desmethylsertraline is its major active metabolite, the formation of a ketone metabolite, specifically α-hydroxy sertraline ketone, represents a significant route of elimination. This technical guide provides a comprehensive overview of the current understanding of α-hydroxy this compound as a potential biomarker for sertraline metabolism. We delve into the metabolic pathways leading to its formation, the enzymes involved, and its subsequent fate in the body. This document also outlines the analytical methodologies for its quantification and discusses its potential clinical relevance in assessing sertraline metabolism, thereby offering valuable insights for researchers, scientists, and professionals engaged in drug development and clinical pharmacology.

Introduction

Sertraline is a widely utilized antidepressant for treating major depressive disorder, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder.[1] The clinical efficacy and safety of sertraline are influenced by its pharmacokinetic profile, which is characterized by extensive hepatic metabolism.[1] The primary metabolic pathway is N-demethylation to N-desmethylsertraline, a metabolite with significantly less pharmacological activity.[1] However, other metabolic routes, including the formation of a ketone derivative, play a crucial role in the overall disposition of the drug.[1] This guide focuses on α-hydroxy this compound, a key product of a secondary metabolic pathway, and explores its potential utility as a biomarker to provide a more complete picture of sertraline metabolism.

Sertraline Metabolism and the Formation of α-Hydroxy this compound

Sertraline undergoes extensive first-pass metabolism in the liver.[1] The metabolic landscape of sertraline is multifaceted, with several enzymatic systems contributing to its biotransformation.

Major Metabolic Pathway: N-demethylation

The principal metabolic transformation of sertraline is N-demethylation to its primary metabolite, N-desmethylsertraline.[1] This reaction is catalyzed by a consortium of cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.[2]

Formation of α-Hydroxy this compound: The Deamination Pathway

A significant alternative metabolic route for both sertraline and its N-desmethylated metabolite is oxidative deamination, which leads to the formation of α-hydroxy this compound.[3][4] This pathway is catalyzed by both CYP enzymes and monoamine oxidases (MAO).[2][3]

The key enzymes implicated in the deamination of sertraline and N-desmethylsertraline to α-hydroxy this compound are:

-

Cytochrome P450 (CYP) Enzymes:

-

Monoamine Oxidases (MAO):

For N-desmethylsertraline, an additional enzyme, CYP2E1 , has been shown to contribute to its deamination.[3] An in vitro study demonstrated that for the deamination of sertraline, CYP3A4 and CYP2C19 play a role.[2] The same study also showed that purified human MAO-A and MAO-B catalyze this reaction, with MAO-B exhibiting a threefold higher catalytic rate than MAO-A.[2]

Subsequent Metabolism and Excretion of α-Hydroxy this compound

Following its formation, α-hydroxy this compound undergoes further metabolism, primarily through glucuronidation, before being excreted.[3][4] This conjugation reaction renders the metabolite more water-soluble, facilitating its elimination from the body, largely via the kidneys.[1] The formation of α-hydroxy this compound and its subsequent glucuronide conjugate are considered major routes for the excretion of sertraline.[1][3]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in sertraline metabolism and the analysis of its metabolites, the following diagrams are provided.

Sertraline Metabolism Pathway

Experimental Workflow for Metabolite Analysis

Quantitative Data and Experimental Protocols

While the existence of α-hydroxy this compound is well-documented, specific quantitative data on its concentration in human biological fluids are not extensively reported in publicly available literature. Most clinical studies focus on the quantification of sertraline and N-desmethylsertraline.

Quantitative Levels of Sertraline and its Major Metabolite

The therapeutic range for sertraline in plasma is generally considered to be 10-150 ng/mL.[2] Concentrations of N-desmethylsertraline are often correlated with, and can be higher than, those of the parent drug.[2]

Table 1: Reported Plasma Concentrations of Sertraline and N-desmethylsertraline

| Analyte | Typical Therapeutic Range (ng/mL) |

| Sertraline | 10 - 150 |

| N-desmethylsertraline | Variable, often higher than sertraline |

Note: These values are approximate and can vary significantly between individuals.

Analytical Methods for Sertraline and Metabolites

Numerous liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the simultaneous quantification of sertraline and N-desmethylsertraline in human plasma. These methods are sensitive, specific, and suitable for therapeutic drug monitoring and pharmacokinetic studies.

However, a general approach for the development of an LC-MS/MS method for α-hydroxy this compound would likely involve the following steps:

Table 2: General Protocol for LC-MS/MS Analysis of Sertraline Metabolites

| Step | Description |

| Sample Preparation | Protein Precipitation (PP): A simple and common method. Involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins. The supernatant is then analyzed. Liquid-Liquid Extraction (LLE): Involves extracting the analytes from the aqueous plasma sample into an immiscible organic solvent. Solid-Phase Extraction (SPE): A more selective method where analytes are retained on a solid sorbent and then eluted with a suitable solvent. |

| Chromatographic Separation | Column: A reversed-phase C18 column is typically used. Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol). |

| Mass Spectrometric Detection | Ionization: Electrospray ionization (ESI) in positive mode is commonly employed. Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard. |

Clinical Relevance of α-Hydroxy this compound as a Biomarker

The utility of α-hydroxy this compound as a biomarker for sertraline metabolism is an area that warrants further investigation. A biomarker that reflects the activity of the deamination pathway could provide a more comprehensive assessment of an individual's metabolic phenotype for sertraline.

Potential Applications

-

Assessing Overall Metabolic Clearance: Measuring the levels of α-hydroxy this compound in urine or plasma, in conjunction with sertraline and N-desmethylsertraline levels, could provide a more accurate estimation of the total clearance of sertraline.

-

Identifying Individual Metabolic Profiles: The ratio of α-hydroxy this compound to sertraline or N-desmethylsertraline could potentially serve as a phenotypic marker for the activity of the deamination pathway (CYP3A4, CYP2C19, MAO-A/B).

-

Investigating Drug-Drug Interactions: Monitoring changes in the levels of this metabolite could help in understanding how co-administered drugs that are inhibitors or inducers of the involved enzymes affect sertraline metabolism.

-

Personalized Medicine: A better understanding of an individual's metabolic profile through the measurement of key metabolites could aid in tailoring sertraline dosage to optimize efficacy and minimize adverse effects.

Future Research Directions

To establish α-hydroxy this compound as a validated biomarker, further research is needed in the following areas:

-

Development and validation of a robust and sensitive analytical method for the routine quantification of α-hydroxy this compound in human plasma and urine.

-

Pharmacokinetic studies to characterize the formation and elimination kinetics of α-hydroxy this compound in diverse patient populations.

-

Clinical studies to investigate the correlation between α-hydroxy this compound levels, genetic polymorphisms of the metabolizing enzymes, sertraline dose, clinical response, and adverse effects.

-

Exploration of the metabolite ratio (e.g., α-hydroxy this compound / N-desmethylsertraline) as a potential indicator of metabolic pathway preference.

Conclusion

α-Hydroxy this compound is a significant metabolite of sertraline, formed through an oxidative deamination pathway involving multiple CYP and MAO enzymes. While its role in the overall elimination of sertraline is recognized, its potential as a clinical biomarker remains largely untapped due to a lack of specific quantitative data and validated analytical methods. The development of such methods and subsequent clinical investigation are critical next steps to unlock the potential of α-hydroxy this compound in providing a more nuanced understanding of sertraline metabolism. This could ultimately contribute to the advancement of personalized medicine approaches in the treatment of depression and other psychiatric disorders.

References

- 1. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

Foundational Research on Sertraline Ketone: A Technical Guide on its Role as a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes a multi-step synthesis process in which sertraline ketone emerges as a critical intermediate. This technical guide provides an in-depth exploration of the synthesis of sertraline with a focus on the formation and conversion of this compound. While not a pharmacologically active metabolite of sertraline, its significance lies in the manufacturing and quality control of the final active pharmaceutical ingredient (API). This document details the synthetic pathways involving this compound, presents key quantitative data, and outlines the experimental protocols for its synthesis and characterization.

Introduction to Sertraline and the Role of this compound

Sertraline is a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder. Its therapeutic effects are attributed to its potent and selective inhibition of serotonin reuptake in the brain. The chemical synthesis of sertraline is a complex process that has been refined over the years to improve yield, purity, and stereoselectivity.

A pivotal compound in this manufacturing process is tetralone, which is converted into a key intermediate often referred to as "this compound" or a similar precursor. This ketone then undergoes reductive amination to yield sertraline. Consequently, this compound is not an active metabolite found in patients undergoing sertraline therapy, but rather a precursor in the industrial synthesis of the drug. Its efficient synthesis and high purity are paramount for the successful production of sertraline.

Synthesis of Sertraline via this compound

The synthesis of sertraline from its starting materials is a well-documented process in organic chemistry literature and patents. A common pathway involves the reaction of a substituted naphthalene derivative to form the corresponding tetralone, which is then converted to sertraline.

Experimental Protocol: Synthesis of this compound Intermediate

A representative synthetic route to a key ketone intermediate for sertraline synthesis is the Friedel-Crafts acylation. The following is a generalized protocol based on established chemical principles:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with a suitable solvent (e.g., dichloromethane) and a Lewis acid catalyst (e.g., aluminum chloride).

-

Addition of Reactants: A solution of a substituted benzoyl chloride in the solvent is added dropwise to the cooled suspension of the Lewis acid.

-

Naphthalene Derivative Addition: A solution of a substituted naphthalene is then added slowly to the reaction mixture, maintaining a low temperature.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature for several hours. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired this compound intermediate.

Experimental Protocol: Reductive Amination to Sertraline

The conversion of the this compound intermediate to sertraline is typically achieved through reductive amination:

-

Reaction Setup: The this compound intermediate is dissolved in a suitable solvent (e.g., methanol or ethanol) in a reaction vessel.

-

Amine Addition: Methylamine is added to the solution.

-

Formation of Imine: The mixture is stirred to form the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride or catalytic hydrogenation, is introduced to reduce the imine to the amine.

-

Stereoselective Synthesis: To obtain the desired cis-isomer of sertraline, specific catalysts and reaction conditions are employed to control the stereochemistry of the final product.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified to yield sertraline hydrochloride.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of sertraline and its intermediates.

| Parameter | Value | Reference |

| This compound Intermediate | ||

| Molecular Weight | Varies depending on specific intermediate | N/A |

| Typical Yield | 70-90% (from naphthalene derivative) | General synthetic literature |

| Sertraline | ||

| Molecular Formula | C17H17Cl2N | DrugBank |

| Molecular Weight | 306.2 g/mol | DrugBank |

| Melting Point | 243-245 °C (hydrochloride salt) | DrugBank |

| pKa | 9.47 | DrugBank |

Visualization of Synthetic Workflow

The following diagram illustrates the generalized synthetic workflow from the ketone intermediate to sertraline.

Caption: Synthetic workflow from a ketone intermediate to Sertraline HCl.

Signaling Pathways and Pharmacodynamics (A Note)

It is crucial to reiterate that this compound is not a pharmacologically active metabolite of sertraline. Therefore, there are no known signaling pathways or pharmacodynamic properties associated with this compound. The therapeutic effects of sertraline are solely attributed to the parent drug's ability to inhibit the serotonin transporter (SERT). Any residual ketone intermediate from the synthesis process would be considered an impurity and would be strictly controlled under Good Manufacturing Practices (GMP).

Conclusion

This compound is a vital molecule in the chemical synthesis of sertraline, serving as a key precursor. Its efficient production and purification are critical for the manufacturing of high-quality sertraline API. This guide has provided an overview of the synthetic pathways involving this compound, representative experimental protocols, and relevant quantitative data. The focus on this intermediate is from a chemical and manufacturing perspective, as it does not contribute to the pharmacological effects of sertraline. Future research in this area will likely continue to focus on optimizing the synthesis of sertraline to improve efficiency, reduce costs, and minimize environmental impact.

Exploratory Studies on the Biological Activity of Sertraline Ketone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these is α-hydroxy sertraline ketone, a product of deamination of both sertraline and its primary active metabolite, desmethylsertraline. Despite its presence in the metabolic cascade, a comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the specific biological activity of this compound. This technical guide synthesizes the available information on the formation and subsequent metabolism of this compound, highlights the current lack of quantitative pharmacological data, and provides an overview of general experimental protocols relevant to the study of sertraline metabolites.

Introduction

Sertraline is a cornerstone in the pharmacological treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other psychiatric conditions.[1] Its therapeutic efficacy is primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT), leading to increased synaptic availability of serotonin.[2][3] Following administration, sertraline is subject to extensive hepatic metabolism, resulting in a variety of metabolic products. The most well-characterized of these is desmethylsertraline, which exhibits a significantly longer half-life than the parent compound, albeit with substantially weaker SERT inhibitory activity.[4]

Another key metabolic pathway involves the formation of α-hydroxy this compound. This metabolite is formed through the deamination of both sertraline and desmethylsertraline. While the metabolic pathway leading to and from this compound is known, its own biological activity remains largely unexplored. This whitepaper aims to collate the existing data on this compound, with a focus on its metabolic generation, and to underscore the absence of quantitative data regarding its pharmacological effects.

Metabolic Pathway of this compound

Sertraline and its N-demethylated metabolite, desmethylsertraline, can undergo deamination to form α-hydroxy this compound.[2][5] This metabolic conversion is catalyzed by several enzymes, including Cytochrome P450 isoforms CYP3A4 and CYP2C19, as well as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[2][6] Following its formation, α-hydroxy this compound is further metabolized through glucuronidation, a Phase II metabolic reaction that facilitates its excretion from the body.[2][5] Most of the metabolites of sertraline found in urine are in the form of alpha-hydroxy-ketone glucuronides.[1]

The following diagram illustrates the metabolic pathway leading to the formation and subsequent glucuronidation of α-hydroxy this compound.

References

- 1. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sertraline - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Landscape of Sertraline Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a chiral molecule with two stereocenters, making its stereochemistry a critical aspect of its pharmacological activity. The therapeutic efficacy of sertraline is primarily attributed to the (+)-cis-(1S, 4S) enantiomer. The synthesis of this specific stereoisomer often proceeds through a key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, commonly referred to as sertraline ketone. A thorough understanding of the stereochemistry of this compound and the methods to control it is paramount for the efficient and stereoselective synthesis of the active pharmaceutical ingredient. This technical guide provides an in-depth analysis of the stereochemical properties of this compound, including quantitative data, detailed experimental protocols for its synthesis and chiral analysis, and visual representations of key stereochemical concepts and workflows.

Introduction to the Stereochemistry of Sertraline and this compound

Sertraline possesses two chiral centers, giving rise to four possible stereoisomers: (1S,4S), (1R,4R), (1R,4S), and (1S,4R). The desired therapeutic agent is the (+)-cis-(1S, 4S)-sertraline. The precursor, this compound, has one chiral center at the C4 position, and therefore exists as a pair of enantiomers: (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone and (R)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. The stereochemistry of this ketone is the foundation for establishing the desired stereochemistry in the final sertraline molecule.

Quantitative Stereochemical Data

Precise control and measurement of the stereochemical purity of this compound and its derivatives are crucial in the drug development process. The following tables summarize key quantitative data related to the stereochemistry of this compound and its precursors.

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) of (S,S)-alcohol precursor | >99% | [1] |

| Diastereomeric Ratio (cis:trans) of alcohol precursor | 99:1 | [1] |

Table 1: Stereochemical Purity of the Chemoenzymatically Produced Alcohol Precursor to (S)-Sertraline Ketone.

| Property | (S)-enantiomer | (R)-enantiomer |

| Specific Rotation ([α]D) | Data not available in searched literature | Data not available in searched literature |

Experimental Protocols

Synthesis of Racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

This protocol describes a common method for the synthesis of racemic this compound via a Friedel-Crafts reaction.

Materials:

-

α-Naphthol

-

o-Dichlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Methanol

-

Methyl ethyl ketone

Procedure:

-

In a suitable reaction vessel, dissolve α-naphthol in o-dichlorobenzene.

-

Slowly add anhydrous aluminum chloride to the solution while stirring. The temperature of the reaction mixture will likely increase.

-

Heat the reaction mixture to approximately 65°C and maintain for several hours to ensure complete reaction.

-

After the reaction is complete, cool the mixture and quench by careful addition of water to hydrolyze the reaction complex.

-

Separate the organic layer.

-

Concentrate the organic phase under vacuum to remove the o-dichlorobenzene.

-

The crude product is then purified by recrystallization from a mixture of methyl ethyl ketone and methanol to yield racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.

Chemoenzymatic Synthesis of (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

This method utilizes a ketoreductase (KRED) to achieve a highly enantioselective reduction of the racemic ketone to the corresponding (S,S)-alcohol, which is then oxidized to the (S)-ketone.

Materials:

-

Racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

-

Ketoreductase (KRED) enzyme (e.g., KRED-P1-B12)

-

NADPH (cofactor)

-

Isopropanol (co-substrate for cofactor regeneration)

-

Buffer solution (e.g., potassium phosphate buffer)

-

Sodium hypochlorite (NaOCl)

-

2-Azaadamantane N-oxyl (AZADO)

-

Dichloromethane

Procedure:

Step 1: Enantioselective Bioreduction

-

Prepare a reaction mixture containing the racemic this compound, the KRED enzyme, NADPH, and isopropanol in a suitable buffer.

-

Incubate the reaction under controlled temperature and pH to allow for the selective reduction of the (S)-ketone to the (S,S)-alcohol. The (R)-ketone remains largely unreacted.

-

Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC).

-

Upon reaching the desired conversion, extract the product mixture with an organic solvent.

-

Separate the (S,S)-alcohol from the unreacted (R)-ketone using column chromatography.

Step 2: Oxidation to (S)-Sertraline Ketone

-

Dissolve the purified (S,S)-alcohol in a suitable solvent such as dichloromethane.

-

Add a catalytic amount of AZADO.

-

Add sodium hypochlorite solution dropwise to the mixture while stirring vigorously.

-

Monitor the reaction until the oxidation is complete.

-

Quench the reaction and extract the (S)-sertraline ketone.

-

Purify the product by column chromatography to obtain the enantiopure (S)-ketone.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general guideline for the chiral separation of this compound enantiomers. The specific conditions may need to be optimized for the particular column and instrument used.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).

Mobile Phase Preparation:

-

A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).

-

For basic analytes like sertraline and its derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA) is often necessary to improve peak shape and resolution. A typical mobile phase could be n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v).

Analytical Procedure:

-

Prepare a standard solution of racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Inject the standard solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

The two enantiomers should elute as separate peaks. The retention times will be different for the (R) and (S) enantiomers.

-

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizing Stereochemical Pathways and Relationships

Chemoenzymatic Synthesis Workflow

The following diagram illustrates the workflow for the chemoenzymatic synthesis of (S)-sertraline ketone, highlighting the key stereoselective step.

Caption: Chemoenzymatic route to enantiopure (S)-sertraline ketone.

Stereoselective Reduction of this compound

The reduction of the carbonyl group in this compound to a hydroxyl group creates a second chiral center. The diastereoselectivity of this reduction is crucial for obtaining the desired cis-stereochemistry in sertraline. The choice of reducing agent significantly influences the ratio of the resulting cis and trans diastereomers.

Caption: Diastereoselective reduction of (S)-sertraline ketone.

Conclusion

The stereochemistry of this compound is a cornerstone in the synthesis of the clinically effective (1S, 4S)-sertraline. This guide has provided a comprehensive overview of the key stereochemical aspects, including quantitative data on stereoselectivity, detailed experimental protocols for both racemic and enantioselective synthesis, and methods for chiral analysis. The provided visualizations of the chemoenzymatic synthesis and the principles of diastereoselective reduction offer a clear understanding of the critical transformations involved. For researchers and professionals in drug development, a firm grasp of these principles is essential for the optimization of synthetic routes and the production of high-purity stereoisomers, ultimately ensuring the safety and efficacy of the final pharmaceutical product. Further research to determine the specific optical rotation of the individual enantiomers of this compound would be a valuable addition to the field.

References

Sertraline Ketone: An Obscure Metabolite in the Central Nervous System

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary metabolite, N-desmethylsertraline, has been the subject of some investigation, another metabolite, sertraline ketone (α-hydroxy this compound), remains largely uncharacterized, particularly concerning its role and activity within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound. It details the metabolic pathways leading to its formation, discusses the analytical methods for its detection, and critically highlights the significant gaps in our understanding of its neuropharmacological profile. This document aims to serve as a foundational resource for researchers and professionals in drug development, stimulating further investigation into the potential CNS effects of this understudied metabolite.

Introduction

Sertraline is a potent and selective inhibitor of the serotonin transporter (SERT), exerting its therapeutic effects by increasing the synaptic availability of serotonin.[1][2] Its efficacy in treating a range of psychiatric disorders is well-established.[3] However, the biotransformation of sertraline results in various metabolites, each with the potential to possess its own pharmacological activity and contribute to the overall therapeutic or adverse effect profile of the parent drug. The most abundant metabolite is N-desmethylsertraline, which is considerably less potent as a serotonin reuptake inhibitor.[4] Another metabolic pathway involves the deamination of sertraline to form this compound.[3][5] Despite its documented existence, the role of this compound in the CNS is virtually unknown. This guide synthesizes the available information on this compound, focusing on its formation and the necessary experimental frameworks to elucidate its CNS activity.

Metabolism of Sertraline to this compound

Sertraline undergoes extensive hepatic metabolism. One of the key metabolic routes is deamination, which leads to the formation of α-hydroxy this compound.[5][6] This process is catalyzed by a concert of enzymes, including cytochrome P450 (CYP) isoforms and monoamine oxidases (MAO).[5][7]

Key Enzymes in this compound Formation:

Both sertraline and its primary metabolite, N-desmethylsertraline, can serve as substrates for this deamination reaction.[7] Following its formation, this compound is further metabolized, primarily through glucuronidation, to facilitate its excretion.[5][6]

Quantitative Data on Sertraline and its Major Metabolites

While no direct quantitative data for this compound's CNS activity is available, understanding the properties of the parent drug and its primary metabolite, N-desmethylsertraline, provides a crucial context.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Sertraline and N-desmethylsertraline

| Parameter | Sertraline | N-desmethylsertraline | This compound |

| Pharmacokinetics | |||

| Half-life (t½) | 22-36 hours[3] | 62-104 hours[4] | Not Reported |

| Peak Plasma Conc. (Tmax) | 4.5-8.4 hours[4] | ~8-10 hours[5] | Not Reported |

| Protein Binding | ~98%[5] | High (presumed) | Not Reported |

| Pharmacodynamics | |||

| SERT Affinity (Ki) | High | Substantially weaker than sertraline (approx. 50-fold)[4] | Not Reported |

| Dopamine Transporter (DAT) Affinity | Weak[8] | Not Reported | Not Reported |

| P-glycoprotein (P-gp) Substrate | Yes[9] | Yes[9] | Not Reported |

Experimental Protocols

The study of this compound's role in the CNS necessitates robust experimental protocols for its synthesis, purification, and quantification, as well as for assessing its biological activity.

Synthesis of this compound

Analytical Methods for Quantification

The quantification of sertraline and its metabolites in biological matrices, including brain tissue, is typically achieved using chromatographic methods coupled with mass spectrometry.

Protocol: Quantification of Sertraline and Metabolites in Brain Tissue

-

Sample Preparation:

-

Homogenize brain tissue in an appropriate buffer.

-

Perform protein precipitation using a solvent such as acetonitrile.[6]

-

Conduct solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest.[6][11] LLE with solvents like n-butyl chloride has been described for postmortem specimens.[12]

-

-

Chromatographic Separation:

-

Utilize high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., C18) to separate sertraline and its metabolites.[2]

-

-

Detection and Quantification:

Known and Postulated CNS Effects

Blood-Brain Barrier Permeability

The ability of a compound to exert effects on the CNS is contingent on its ability to cross the blood-brain barrier (BBB). Sertraline and N-desmethylsertraline are known substrates of the P-glycoprotein (P-gp) efflux transporter, which actively removes them from the brain, thus limiting their CNS concentrations.[9] The permeability of this compound across the BBB has not been experimentally determined. Its structural properties, including polarity, will be a key determinant of its passive diffusion and its potential interaction with transporters like P-gp.

Receptor Binding and Signaling Pathways

There is currently no published data on the binding affinity of this compound for any CNS targets, including the serotonin transporter, dopamine transporter, or other receptors that sertraline is known to interact with at higher concentrations (e.g., sigma-1 receptors).[15] Consequently, its influence on any neuronal signaling pathways remains entirely speculative. Given that it is a metabolite of a potent SSRI, investigating its affinity for SERT is a critical first step in characterizing its potential CNS activity.

Future Research Directions

The significant dearth of information on the CNS role of this compound presents a clear opportunity for future research. Key areas that warrant investigation include:

-

Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol for α-hydroxy this compound.

-

In Vitro Pharmacological Profiling: Comprehensive screening of this compound's binding affinity and functional activity at a wide range of CNS targets, with a primary focus on monoamine transporters (SERT, DAT, NET) and serotonin receptors.

-

Blood-Brain Barrier Permeability Studies: In vitro (e.g., cell-based assays) and in vivo studies to determine the extent to which this compound can penetrate the CNS and whether it is a substrate for efflux transporters like P-gp.

-

In Vivo Neurochemical and Behavioral Studies: If in vitro activity is established, in vivo studies in animal models are needed to assess the effects of this compound on neurotransmitter levels and behavior.

-

Clinical Metabolite Profiling: Correlational studies in patients treated with sertraline to determine if plasma and CSF concentrations of this compound are associated with therapeutic response or adverse effects.

Conclusion

This compound is a documented but enigmatic metabolite of sertraline. While its formation via deamination is known, its role within the central nervous system remains a black box. The lack of data on its blood-brain barrier permeability, CNS target engagement, and effects on neuronal signaling pathways represents a significant gap in our understanding of the complete pharmacological profile of sertraline. The experimental frameworks outlined in this guide provide a roadmap for future research that is essential to elucidate the potential contribution of this metabolite to the clinical effects of sertraline. For researchers in neuropharmacology and professionals in drug development, investigating the properties of this compound could offer new insights into the therapeutic actions and side-effect profiles of one of the world's most commonly prescribed antidepressants.

References

- 1. faa.gov [faa.gov]

- 2. researchgate.net [researchgate.net]

- 3. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reference Brain/Blood Concentrations of Citalopram, Duloxetine, Mirtazapine and Sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective and procognitive effects of sertraline: In vitro and in vivo studies | Semantic Scholar [semanticscholar.org]

- 6. psychiatriapolska.pl [psychiatriapolska.pl]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Antidepressant Sertraline Reduces Synaptic Transmission Efficacy and Synaptogenesis Between Identified Lymnaea Neurons [frontiersin.org]

- 9. Sertraline and Its Metabolite Desmethylsertraline, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of rats using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Sertraline and its Metabolites in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the selective serotonin reuptake inhibitor (SSRI) sertraline and its primary active metabolite, N-desmethylsertraline, in human plasma. A downstream metabolite, α-hydroxy sertraline ketone, is also discussed within the context of the metabolic pathway. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high throughput and excellent recovery. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and research applications where accurate determination of sertraline and its major metabolite is required.

Introduction

Sertraline is a widely prescribed antidepressant used in the treatment of major depressive disorder, obsessive-compulsive disorder, and anxiety disorders. Monitoring plasma concentrations of sertraline and its active metabolite, N-desmethylsertraline, is crucial for optimizing therapeutic outcomes and minimizing adverse effects. Sertraline undergoes extensive metabolism in the liver, primarily through N-demethylation to form N-desmethylsertraline. Both sertraline and N-desmethylsertraline can be further metabolized via deamination to form α-hydroxy this compound.[1][2] This document provides a detailed protocol for the quantification of sertraline and N-desmethylsertraline, with reference to the broader metabolic cascade.

Sertraline Metabolic Pathway